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Compound of Interest

Compound Name:
Tris-hydroxymethyl-methyl-

ammonium

Cat. No.: B8782720 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Tris-
hydroxymethyl-methyl-ammonium (commonly known as Tris) as a buffering agent in

enzymatic assays. The focus is on two widely studied enzymes: Alkaline Phosphatase (ALP)

and Lactate Dehydrogenase (LDH), with a particular emphasis on methodologies and data

relevant to drug development and screening.

Application Notes: Tris as a Buffer in Enzymatic
Assays
Tris is a common biological buffer with a pKa of approximately 8.1 at 25°C, making it effective

for maintaining pH in the physiological range of 7.0 to 9.0. Its primary amine group is a key

feature, influencing its buffering capacity and interactions within enzymatic reactions.

Advantages of Tris Buffer:

Physiological pH Range: Tris is well-suited for assays involving enzymes that function

optimally at neutral to slightly alkaline pH.
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Inertness: In many enzymatic reactions, Tris is considered relatively inert and does not

significantly interfere with the reaction.

Solubility and Stability: Tris is highly soluble in water and its solutions are stable over time.

Considerations and Limitations:

Temperature Dependence: The pKa of Tris is highly dependent on temperature. It is crucial

to adjust the pH of the Tris buffer at the temperature at which the assay will be performed.[1]

Interaction with Metal Ions: Tris can chelate metal ions, which may affect the activity of

metalloenzymes that require these ions for their catalytic function.[2][3] Careful consideration

and optimization are necessary when working with such enzymes.

Primary Amine Reactivity: The primary amine in Tris can participate in certain reactions, such

as forming Schiff bases with aldehydes.[4]

Potential for Enzyme Activation: In some cases, Tris can act as an activator. For instance, in

assays for alkaline phosphatase, Tris can act as a phosphate acceptor, potentially increasing

the observed reaction rate.[1][5][6]

Alkaline Phosphatase (ALP) Assay
Alkaline phosphatase is a hydrolase enzyme responsible for removing phosphate groups from

various molecules. Assays for ALP activity are crucial in various fields, including diagnostics

and drug discovery, particularly in bone metabolism and cancer research.[7]

Quantitative Data: Michaelis-Menten Kinetics of ALP in
Different Buffers
The choice of buffer can significantly impact the kinetic parameters of an enzymatic reaction.

The following table summarizes the effect of Tris, Glycine, and Tricine buffers on the Vmax and

Km of alkaline phosphatase at different pH values.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8615537/
https://www.pnas.org/doi/10.1073/pnas.142063399
https://www.mdpi.com/1424-8247/14/7/615
https://www.researchgate.net/figure/TNAP-functions-in-bone-mineralisation-through-the-control-of-the-pyrophosphate-phosphate_fig2_360213774
https://pmc.ncbi.nlm.nih.gov/articles/PMC8615537/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8406684/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7238767/
https://pubmed.ncbi.nlm.nih.gov/31509234/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8782720?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Buffer pH
Vmax (absorbance
units/min)

Km (mM)

Tris 8.6 0.10 1.2

8.85 0.12 1.5

9.1 0.14 1.8

Glycine 8.6 0.04 0.5

8.85 0.05 0.6

9.1 0.06 0.7

Tricine 8.6 0.07 0.8

8.85 0.08 1.0

9.1 0.09 1.2

Data adapted from Hethey et al. (2002).[5] The data shows that while Tris buffer results in the

highest Vmax, it also leads to a higher Km, suggesting a lower affinity of the enzyme for its

substrate in this buffer compared to Glycine and Tricine.

Experimental Protocol: Colorimetric Assay for Alkaline
Phosphatase Activity
This protocol is for a standard colorimetric assay to determine ALP activity using p-

nitrophenylphosphate (pNPP) as a substrate.

Materials:

Tris-HCl buffer (1.0 M, pH 8.0)

p-nitrophenylphosphate (pNPP) substrate solution (0.001 M in 1.0 M Tris-HCl, pH 8.0)[8]

Alkaline Phosphatase (diluted in 0.1 M Tris-HCl, pH 8.0 to an acceptable concentration, e.g.,

5-20 µg/ml)[8]

NaOH (5.0 M) for stopping the reaction
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Spectrophotometer and cuvettes or a microplate reader

Procedure:

Reaction Setup:

Label two test tubes or microplate wells: "Reaction" and "Control".

Add 2.9 ml of the pNPP substrate solution to both the "Reaction" and "Control" tubes.[8]

Enzyme Addition:

At time = 0, add 100 µl of the diluted enzyme solution to the "Reaction" tube.[8]

Add 100 µl of 0.1 M Tris-HCl buffer to the "Control" tube.[8]

Mix the contents of both tubes thoroughly.

Incubation and Measurement:

Incubate the reaction at a constant temperature (e.g., 25°C or 37°C).

Measure the absorbance at 410 nm (OD 410) at regular intervals (e.g., every 15 seconds

for 3 minutes) for a kinetic assay.[8]

Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 30 minutes) and then

stop the reaction by adding 100 µl of 5.0 M NaOH.[8]

Calculation of Enzyme Activity:

Calculate the rate of change in absorbance per minute (ΔOD 410/min).

One unit of ALP activity is defined as the amount of enzyme that hydrolyzes 1 µmole of

pNPP per minute under the specified conditions. The molar extinction coefficient for p-

nitrophenol at 410 nm is 1.62 x 10^4 M-1 cm-1.[8]
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Caption: Experimental workflow for the colorimetric ALP assay.
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Caption: TNAP signaling in bone mineralization.
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Lactate Dehydrogenase (LDH) Assay
Lactate dehydrogenase is an enzyme that catalyzes the interconversion of lactate and

pyruvate. LDH assays are widely used in drug development to assess cytotoxicity, as damaged

cells release LDH into the culture medium.[7]

Experimental Protocol: Colorimetric Assay for Lactate
Dehydrogenase Activity
This protocol describes a colorimetric assay for measuring LDH activity, often used for

assessing cell death. The assay is based on the reduction of a tetrazolium salt (INT) to a red

formazan product.[7]

Materials:

200 mM Tris buffer, pH 8.0[7]

50 mM Lithium Lactate[7]

NAD/PMS/INT Solution:

INT (3.3 mg/100 µl in DMSO)[7]

Phenazine Methosulfate (PMS) (0.9 mg/100 µl in water)[7]

NAD (8.6 mg/2.3 ml in water)[7]

Mix 100 µl PMS, 100 µl INT, and 2.3 ml NAD solution shortly before use.[7]

Cell culture supernatant (sample)

Lysis buffer (e.g., 9% Triton X-100) for positive control (total LDH)

Stop Solution (1 M acetic acid)

Microplate reader

Procedure:
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Sample Preparation:

Culture cells in a 96-well plate and treat with compounds of interest.

Prepare wells for negative control (medium only), positive control (cells lysed to release

total LDH), and experimental samples.

Assay Reaction:

In a new 96-well plate, add 50 µl of cell culture supernatant from each well.

Add 50 µl of the NAD/PMS/INT solution to each well.[7]

Mix gently.

Incubation:

Incubate the plate at room temperature for 5-30 minutes, protected from light.[7]

Stopping the Reaction and Measurement:

Add 50 µl of Stop Solution (1 M acetic acid) to each well.

Measure the absorbance at 490 nm.[7]

Data Analysis:

Subtract the absorbance of the negative control from all readings.

Calculate the percentage of cytotoxicity by comparing the LDH release in the experimental

samples to the positive control (total LDH).
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Caption: Experimental workflow for the colorimetric LDH cytotoxicity assay.
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Caption: LDH-A's role in the Warburg effect, a target for cancer therapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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